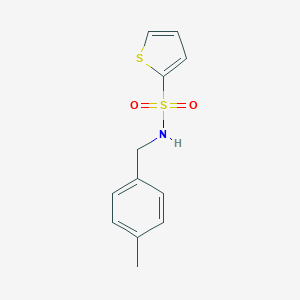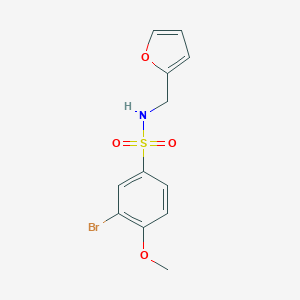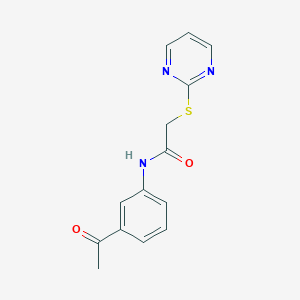![molecular formula C20H15ClF3N3O3S2 B299307 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B299307.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. CTB is a sulfonamide derivative that exhibits potent biological activity, making it an attractive candidate for further investigation.
作用机制
CTB exerts its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. By inhibiting carbonic anhydrase, CTB disrupts the pH balance in cells, leading to cell death in cancer cells and reducing inflammation in other cells.
Biochemical and Physiological Effects:
CTB has been shown to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, induction of apoptosis in cancer cells, and reduction of inflammation in animal models. Additionally, CTB has been shown to have a low toxicity profile, making it a promising candidate for further investigation.
实验室实验的优点和局限性
One of the main advantages of CTB is its potent biological activity, which makes it a valuable tool for investigating various physiological processes. Additionally, the synthesis method for CTB has been optimized to produce high yields of pure CTB, making it a viable option for large-scale production. However, one limitation of CTB is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research involving CTB. One area of interest is the development of CTB-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further investigation into the mechanism of action of CTB could lead to a better understanding of the role of carbonic anhydrase in various physiological processes. Finally, the synthesis of CTB analogs with improved solubility and potency could lead to the development of even more effective drugs.
合成方法
The synthesis of CTB involves the reaction between 4-chloro-3-(trifluoromethyl)aniline and 2-oxo-2-(2-thienylmethylene)hydrazinecarbothioamide in the presence of a base. The resulting product is then treated with benzenesulfonyl chloride to yield CTB. This method has been optimized to produce high yields of pure CTB, making it a viable option for large-scale production.
科学研究应用
CTB has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, CTB has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
属性
产品名称 |
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide |
|---|---|
分子式 |
C20H15ClF3N3O3S2 |
分子量 |
501.9 g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H15ClF3N3O3S2/c21-18-9-8-14(11-17(18)20(22,23)24)27(32(29,30)16-6-2-1-3-7-16)13-19(28)26-25-12-15-5-4-10-31-15/h1-12H,13H2,(H,26,28)/b25-12+ |
InChI 键 |
MOKCFCXTZSEWRA-BRJLIKDPSA-N |
手性 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CS2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CS2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CS2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate](/img/structure/B299224.png)
![2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299226.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)



![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)


![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299248.png)
